(7-méthoxy-1H-indol-2-yl)méthanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

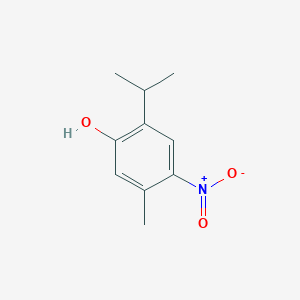

“(7-methoxy-1H-indol-2-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as indoles . It has been used in various studies and experiments, particularly in the field of chemistry and pharmacology .

Molecular Structure Analysis

The molecular structure of “(7-methoxy-1H-indol-2-yl)methanol” is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule also contains a methoxy group (OCH3) attached to the 7th position of the indole ring and a methanol group (CH2OH) attached to the 2nd position .Applications De Recherche Scientifique

- Des chercheurs ont étudié des dérivés du 7-méthoxyindole-2-méthanol en tant qu'agents antiviraux potentiels. Par exemple :

- Le composé 7-méthoxy-2-méthyl-1-(2-morpholinoéthyl)-N-((1S,2S,4R)-1,3,3-triméthylbicyclo[2.2.1]heptan-2-yl)-1H-indole-3-carboxamide se lie sélectivement au récepteur CB2 et affiche une excellente puissance in vivo contre la production de cytokines. Une optimisation ultérieure a conduit à un nouveau ligand cannabinoïde possédant des propriétés anti-inflammatoires .

- 3,5-Bis(indolyl)-1,2,4-thiadiazoles contenant des motifs 7-méthoxyindole-2-méthanol ont montré une activité anticancéreuse puissante contre des lignées cellulaires cancéreuses humaines sélectionnées .

- Des indoles substitués par des azido et des isothiocyanato, y compris des dérivés du 7-méthoxyindole-2-méthanol, ont été explorés comme agents mélatoninergiques .

- Des chercheurs ont utilisé le 7-méthoxyindole-2-méthanol comme réactif pour synthétiser divers composés, notamment des oxazino [4,3-a]indoles et des dérivés du 2-arylsulfonylméthyl-3-pipérazinylméthylindole conçus comme ligands du récepteur 5-HT6 .

- Des réactions multicomposantes (MCR) en un seul pot impliquant le 7-méthoxyindole-2-méthanol ont été explorées. Par exemple, les MCRs dans Et3N catalytique ont été étudiées dans divers solvants, fournissant des informations sur les conditions de réaction .

Activité Antivirale

Propriétés Anti-inflammatoires

Cytotoxicité contre les cellules cancéreuses

Agents Mélatoninergiques

Synthèse de Nouveaux Composés

Synthèse Multicomposants

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes in cellular processes . For example, some indole derivatives have been shown to inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways .

Biochemical Pathways

For instance, some indole derivatives have been reported to have antiviral activity, potentially affecting viral replication pathways . Other indole derivatives have demonstrated anti-inflammatory activity, possibly by modulating inflammatory signaling pathways .

Pharmacokinetics

The physiochemical properties of a similar indole derivative were predicted to be good for a drug-like molecule . This suggests that (7-methoxy-1H-indol-2-yl)methanol may also have favorable ADME properties, potentially leading to good bioavailability.

Result of Action

For example, some indole derivatives have been shown to inhibit the production of reactive oxygen species (ROS) and inflammation .

Action Environment

It is known that the activity of indole derivatives can be influenced by a variety of factors, including ph, temperature, and the presence of other molecules

Analyse Biochimique

Cellular Effects

Indole derivatives have been reported to exhibit a wide range of effects on cell function . They can influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that indole derivatives are involved in a variety of metabolic pathways

Propriétés

IUPAC Name |

(7-methoxy-1H-indol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-9-4-2-3-7-5-8(6-12)11-10(7)9/h2-5,11-12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUQJNBVONMHOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2404079.png)

![N-(sec-butyl)-3-(2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2404080.png)

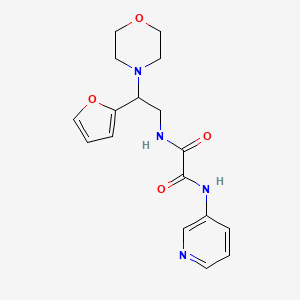

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2404081.png)

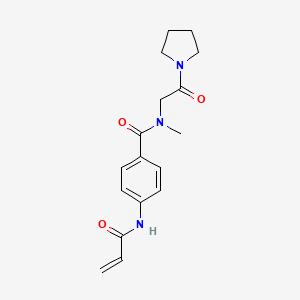

![N-(4-ethoxyphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2404085.png)

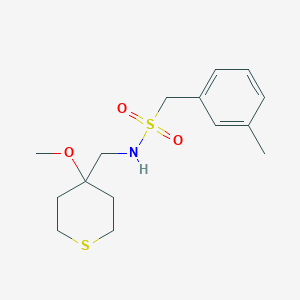

![N-(2,3-Dimethylcyclohexyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2404086.png)

![Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2404091.png)

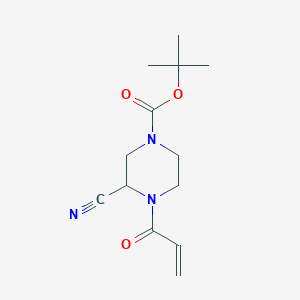

![N-(1-cyanocyclohexyl)-2-{4-[3-(2,2,2-trifluoroethoxy)propyl]piperazin-1-yl}acetamide](/img/structure/B2404094.png)